molecular formula C14H14Te2 B11955273 4,4'-Dimethyldiphenyl ditelluride CAS No. 32294-57-8

4,4'-Dimethyldiphenyl ditelluride

Cat. No.: B11955273
CAS No.: 32294-57-8
M. Wt: 437.5 g/mol
InChI Key: PTOMSBHEWUXQOG-UHFFFAOYSA-N
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Description

4,4’-Dimethyldiphenyl ditelluride is an organotellurium compound with the molecular formula C14H14Te2 It is a derivative of diphenyl ditelluride, where the phenyl groups are substituted with methyl groups at the para positions

Preparation Methods

4,4’-Dimethyldiphenyl ditelluride can be synthesized through the oxidation of tellurophenolate, which is generated via the Grignard reagent. The synthetic route involves the following steps:

    Formation of Tellurophenolate: Reacting phenylmagnesium bromide with elemental tellurium to form phenyl telluromagnesium bromide. [ \text{PhMgBr} + \text{Te} \rightarrow \text{PhTeMgBr} ]

    Oxidation: Oxidizing phenyl telluromagnesium bromide with oxygen and water to form 4,4’-dimethyldiphenyl ditelluride. [ 2\text{PhTeMgBr} + 0.5\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{Ph}_2\text{Te}_2 + 2\text{MgBr(OH)} ]

Chemical Reactions Analysis

4,4’-Dimethyldiphenyl ditelluride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tellurium dioxide.

    Reduction: It can be reduced to form tellurols.

    Substitution: It can participate in nucleophilic substitution reactions, displacing halides.

    Addition: It can add electrophilically across multiple bonds and trap radicals.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. Major products formed from these reactions include tellurium dioxide, tellurols, and substituted tellurides.

Scientific Research Applications

4,4’-Dimethyldiphenyl ditelluride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-dimethyldiphenyl ditelluride involves its redox-modulating properties. It can act as both an antioxidant and a prooxidant, depending on the experimental conditions. It exerts its effects through various pathways, including:

Comparison with Similar Compounds

4,4’-Dimethyldiphenyl ditelluride is similar to other organotellurium compounds such as diphenyl ditelluride and diphenyl diselenide. it has unique properties due to the presence of methyl groups at the para positions, which can influence its reactivity and stability. Similar compounds include:

Properties

CAS No.

32294-57-8

Molecular Formula

C14H14Te2

Molecular Weight

437.5 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenyl)ditellanyl]benzene

InChI

InChI=1S/C14H14Te2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

PTOMSBHEWUXQOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Te][Te]C2=CC=C(C=C2)C

Origin of Product

United States

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